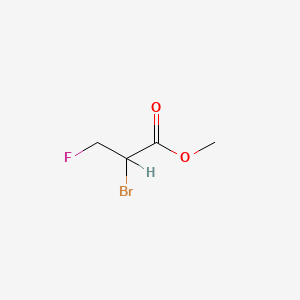

2-Bromo-3-fluoropropionic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-3-fluoropropionic acid methyl ester” is a chemical compound with the CAS Number: 1537-52-6 . Its IUPAC name is methyl 2-bromo-3-fluoropropanoate . The molecular weight of this compound is 184.99 .

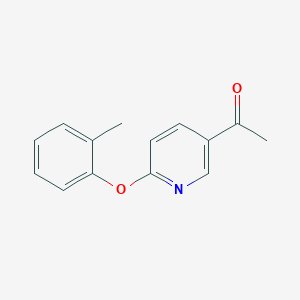

Molecular Structure Analysis

The molecular formula of “2-Bromo-3-fluoropropionic acid methyl ester” is C4H6BrFO2 . The InChI code for this compound is 1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-3-fluoropropionic acid methyl ester” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents .Scientific Research Applications

Surface Functionalization through Polymer Science

A study by Chen et al. (2007) demonstrated the utility of living radical polymerization for creating fluorescently tagged polymers. These polymers, initiated by compounds including 2-bromo-2-methylpropionic acid derivatives, were used for surface functionalization through "click chemistry." This process enabled the modification of cotton and organic resin surfaces, proving the method's versatility in altering the nature of materials for incorporating different functionalities (Chen et al., 2007).

Synthesis of γ‐Fluorinated α‐Amino Acids

Laue et al. (2000) utilized a derivative of 2-bromo-2-fluoropropionic acid in the stereoselective synthesis of γ‐fluorinated α‐amino acids, highlighting its role in creating complex molecules with potential applications in medicinal chemistry and drug development (Laue et al., 2000).

Radiopharmaceuticals and PET Imaging

Hongliang et al. (2012) explored the automated synthesis of 2-18F-Fluoropropionic acid, a fluorinated analog with potential for PET imaging of prostate cancer. The study showcases the compound's role in developing new diagnostic tools in oncology, emphasizing the importance of 2-bromo-3-fluoropropionic acid derivatives in synthesizing radiolabeled compounds for medical imaging (Hongliang et al., 2012).

Safety and Hazards

properties

IUPAC Name |

methyl 2-bromo-3-fluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYDNLOFHBZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CF)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![2-(Benzotriazol-1-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2600290.png)

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)